
Comparative study of the metabolic pathways of
Bromo-DragonFLY and 2C-B-FLY

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1250283 Get Quote

A Comparative Metabolic Study: Bromo-
DragonFLY vs. 2C-B-FLY
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of two potent

psychoactive benzodifuran derivatives: Bromo-DragonFLY and 2C-B-FLY. The information

presented is collated from in vitro and in silico studies to offer a comprehensive overview for

toxicological and pharmacological research.

Executive Summary
Bromo-DragonFLY and 2C-B-FLY, despite their structural similarities, exhibit stark differences

in their metabolic fates. In vitro studies reveal that Bromo-DragonFLY is highly resistant to

hepatic metabolism and acts as a potent inhibitor of monoamine oxidase A (MAO-A).

Conversely, 2C-B-FLY undergoes metabolism primarily through cytochrome P450 2D6

(CYP2D6) and MAO-A, leading to the formation of various metabolites. These metabolic

distinctions are critical for understanding the varied toxicological profiles and duration of effects

of these compounds.

Comparative Data on Metabolism
The following table summarizes the key metabolic features of Bromo-DragonFLY and 2C-B-

FLY based on available experimental data.
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Feature Bromo-DragonFLY 2C-B-FLY

Primary Metabolic Enzymes

Resistant to metabolism by

hepatic enzymes.[1][2] Potent

inhibitor of Monoamine

Oxidase A (MAO-A).[1][3][4]

Cytochrome P450 2D6

(CYP2D6), Monoamine

Oxidase A (MAO-A).[1][5]

Primary Metabolic Pathways

In vitro studies show no

significant metabolism.[1][2] In

silico predictions suggest

potential for epoxidation,

quinone formation, UGT

conjugation, and N-

dealkylation.[6]

Monohydroxylation, N-

acetylation.[1] Based on the

closely related 2C-B-Fly-

NBOMe, other potential

pathways include poly-

hydroxylation, O-

demethylation, oxidative

debromination, and

subsequent glucuronidation.[7]

[8][9]

Key Metabolites Identified

No metabolites were detected

in in vitro hepatic systems.[1]

[2]

Aldehyde metabolite (from

MAO-A action),

monohydroxylated and N-

acetylated products.[1]

Enzyme Inhibition
Competitive inhibitor of MAO-A

with a Ki of 0.352 μM.[1]

Not reported to be a significant

inhibitor of major metabolic

enzymes.

Metabolic Pathways
The metabolic pathways of Bromo-DragonFLY and 2C-B-FLY are visualized below.

Bromo-DragonFLY

Hepatic Enzymes (CYPs, etc.)
Resistant to metabolism

MAO-A
Potent Inhibition (Ki = 0.352 μM)

No Significant Metabolism

Inhibition
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Metabolic fate of Bromo-DragonFLY.
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Metabolic pathways of 2C-B-FLY.

Experimental Protocols
The following are summaries of the methodologies employed in key studies investigating the

metabolism of Bromo-DragonFLY and 2C-B-FLY.

In Vitro Metabolism of Bromo-DragonFLY and 2C-B-FLY
(Noble et al., 2018)

Objective: To investigate the human hepatic metabolism of Bromo-DragonFLY and 2C-B-

FLY in vitro.[1]

Methodology:

Systems: Pooled human liver microsomes (HLM), pooled human liver cytosol (HLC), and

recombinant enzymes were used.[1]

Metabolism Studies: The compounds were incubated with the in vitro systems.[1]
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Analysis: Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) was

employed to detect and identify metabolites.[1]

MAO-A Inhibition Assay: The inhibitory potential of Bromo-DragonFLY on MAO-A

mediated deamination of serotonin was assessed using LC-MS/MS.[1] The aldehyde

metabolite of 2C-B-FLY produced by MAO-A was trapped using methoxyamine.[1]

Key Findings:

Bromo-DragonFLY was not metabolized in the tested in vitro systems.[1][2]

2C-B-FLY was metabolized by CYP2D6 in HLM and to some extent in HLC, with the

primary biotransformations being monohydroxylation and N-acetylation.[1]

MAO-A also metabolized 2C-B-FLY, producing an aldehyde metabolite.[1]

Bromo-DragonFLY was identified as a competitive inhibitor of MAO-A.[1]

In Vitro and In Vivo Metabolism of 2C-B-Fly-NBOMe
(Nykodemová et al., 2021)
While this study focuses on a close analog, 2C-B-Fly-NBOMe, its findings provide valuable

insights into the potential metabolic pathways of 2C-B-FLY.

Objective: To identify the phase I and phase II metabolites of 2C-B-Fly-NBOMe in different

biological systems.[7][8][9]

Methodology:

Systems: The study utilized isolated human liver microsomes (HLM), the fungus

Cunninghamella elegans, and in vivo studies in rats.[7][8][9]

Metabolite Detection: An untargeted screening approach using liquid chromatography-

tandem mass spectrometry (LC-MS/MS) was used to detect phase I and II metabolites.[7]

[9]

Metabolite Identification: Hypothesized metabolites were synthesized as reference

standards to confirm their structures and fragmentation patterns.[7][9]
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In Vivo Study: Rats were administered 2C-B-Fly-NBOMe, and urine was collected for

analysis.[7]

Key Findings:

A total of thirty-five phase I and nine phase II metabolites were identified.[7][9]

Major metabolic pathways included mono- and poly-hydroxylation, O-demethylation,

oxidative debromination, and N-demethoxybenzylation, followed by glucuronidation and/or

N-acetylation.[7][9]

The highest number and concentration of metabolites were found in human liver

microsomes.[7][9]

Experimental Workflow
The general workflow for identifying the metabolic pathways of these novel psychoactive

substances is depicted below.
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General workflow for metabolic studies.

Conclusion
The metabolic profiles of Bromo-DragonFLY and 2C-B-FLY are markedly different. Bromo-
DragonFLY's resistance to metabolism and potent MAO-A inhibition likely contribute to its long

duration of action and severe toxicity. In contrast, 2C-B-FLY is actively metabolized by key

drug-metabolizing enzymes, suggesting a different pharmacokinetic and toxicological profile.

Understanding these metabolic differences is paramount for forensic identification, clinical

toxicology, and the development of potential therapeutic interventions in cases of overdose.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1250283?utm_src=pdf-body-img
https://www.benchchem.com/product/b1250283?utm_src=pdf-body
https://www.benchchem.com/product/b1250283?utm_src=pdf-body
https://www.benchchem.com/product/b1250283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Further in vivo studies, particularly for Bromo-DragonFLY, are warranted to fully elucidate its

metabolic fate and toxicokinetics in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Bromo-dragonfly, a psychoactive benzodifuran, is resistant to hepatic metabolism and
potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Bromo-DragonFLY - Wikipedia [en.wikipedia.org]

4. um.edu.mt [um.edu.mt]

5. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and
their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC
[pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans:
Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans:
Confirmation with Synthesized Analytical Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comparative study of the metabolic pathways of
Bromo-DragonFLY and 2C-B-FLY]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1250283#comparative-study-of-the-metabolic-
pathways-of-bromo-dragonfly-and-2c-b-fly]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1250283?utm_src=pdf-body
https://www.benchchem.com/product/b1250283?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/30036687/
https://pubmed.ncbi.nlm.nih.gov/30036687/
https://www.researchgate.net/publication/278283105_Bromo-Dragonfly_a_life_threatening_designer_drug
https://en.wikipedia.org/wiki/Bromo-DragonFLY
https://www.um.edu.mt/library/oar/bitstream/123456789/48771/1/TheSynapse18(3)A4.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6863604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6863604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6863604/
https://www.researchgate.net/publication/382995995_Toxicity_of_Bromo-DragonFLY_as_a_New_Psychoactive_Substance_Application_of_In_Silico_Methods_for_the_Prediction_of_Key_Toxicological_Parameters_Important_to_Clinical_and_Forensic_Toxicology
https://pmc.ncbi.nlm.nih.gov/articles/PMC8624686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8624686/
https://www.researchgate.net/publication/356212041_2C-B-Fly-NBOMe_Metabolites_in_Rat_Urine_Human_Liver_Microsomes_and_C_elegans_Confirmation_with_Synthesized_Analytical_Standards
https://pubmed.ncbi.nlm.nih.gov/34822433/
https://pubmed.ncbi.nlm.nih.gov/34822433/
https://www.benchchem.com/product/b1250283#comparative-study-of-the-metabolic-pathways-of-bromo-dragonfly-and-2c-b-fly
https://www.benchchem.com/product/b1250283#comparative-study-of-the-metabolic-pathways-of-bromo-dragonfly-and-2c-b-fly
https://www.benchchem.com/product/b1250283#comparative-study-of-the-metabolic-pathways-of-bromo-dragonfly-and-2c-b-fly
https://www.benchchem.com/product/b1250283#comparative-study-of-the-metabolic-pathways-of-bromo-dragonfly-and-2c-b-fly
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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